molecular formula C7H8O3S B6281667 2-ethoxythiophene-3-carboxylic acid CAS No. 1378677-99-6

2-ethoxythiophene-3-carboxylic acid

Cat. No.: B6281667
CAS No.: 1378677-99-6
M. Wt: 172.20 g/mol
InChI Key: PIEZKBUYWDSLKG-UHFFFAOYSA-N
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Description

2-Ethoxythiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an ethoxy group at the 2-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxythiophene-3-carboxylic acid can be achieved through several methods. Another method includes the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The Fiesselmann synthesis is often preferred due to its relatively high yield and straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .

Scientific Research Applications

2-Ethoxythiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxythiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Properties

CAS No.

1378677-99-6

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

2-ethoxythiophene-3-carboxylic acid

InChI

InChI=1S/C7H8O3S/c1-2-10-7-5(6(8)9)3-4-11-7/h3-4H,2H2,1H3,(H,8,9)

InChI Key

PIEZKBUYWDSLKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CS1)C(=O)O

Purity

95

Origin of Product

United States

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